N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide
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Overview
Description
“N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring . The tosylpropanamide part suggests the presence of a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) attached to a propanamide group (a three-carbon chain with a carboxamide group).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the benzothiazole ring, the addition of the methyl group to the benzothiazole, and the attachment of the tosylpropanamide group. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the tosyl group, and the propanamide group. These groups would likely contribute to the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability, while the tosyl and propanamide groups could influence its solubility and reactivity .Scientific Research Applications
Anti-Inflammatory Properties
Compounds with a similar structure, such as N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, have been studied for their anti-inflammatory properties . These compounds have shown promising results in inhibiting COX-1, an enzyme involved in inflammation .
Antioxidant Activity
Thiazole derivatives, which include your compound, have been found to exhibit antioxidant activity . Antioxidants are crucial in protecting the body from damage by free radicals.
Analgesic Effects
Thiazole compounds have also been studied for their potential analgesic (pain-relieving) effects . This could make them useful in the development of new pain medications.
Antimicrobial and Antifungal Properties
Thiazole derivatives have shown antimicrobial and antifungal properties . This suggests potential use in treating various infections.
Antiviral Activity
Some thiazole compounds have demonstrated antiviral activity . This could be particularly useful in the development of new antiviral drugs.
Antitumor and Cytotoxic Activity
Compounds with a similar structure have shown potent effects on human tumor cell lines . This suggests potential applications in cancer treatment.
Mechanism of Action
Target of Action
The compound N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide, also known as N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylbenzenesulfonyl)propanamide, has been found to exhibit anti-inflammatory properties . The primary targets of this compound are the Cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation .
Mode of Action
This compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . The inhibition of these enzymes leads to a decrease in the production of prostaglandins, thereby reducing inflammation . The compound has shown the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the cyclooxygenase enzymes . This results in a decrease in the production of prostaglandins, which are involved in mediating inflammation, pain, and fever. By inhibiting this pathway, the compound can effectively reduce these symptoms.
Pharmacokinetics
The compound’s solubility in various solvents suggests that it may have good bioavailability .
Result of Action
The inhibition of the cyclooxygenase enzymes by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, making this compound potentially useful in the treatment of conditions characterized by inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or compounds, can potentially interact with this compound and affect its action.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-12-6-8-14(9-7-12)25(22,23)11-10-16(21)19-18-20-17-13(2)4-3-5-15(17)24-18/h3-9H,10-11H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSMOAMAXNREPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC3=C(C=CC=C3S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide |
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